N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 3-cyclopropyl-1-isopropyl-1H-pyrazole-5-carboxaldehyde with 1-methyl-1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate). The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at varying temperatures depending on the reactivity of the nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce pyrazoline derivatives. Substitution reactions can lead to a variety of functionalized pyrazole compounds.
Scientific Research Applications
N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Mechanism of Action
The mechanism of action of N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine
- 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine stands out due to its unique combination of cyclopropyl and isopropyl groups attached to the pyrazole ring. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C14H22ClN5 |
---|---|
Molecular Weight |
295.81 g/mol |
IUPAC Name |
N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C14H21N5.ClH/c1-10(2)19-12(8-13(16-19)11-4-5-11)9-15-14-6-7-18(3)17-14;/h6-8,10-11H,4-5,9H2,1-3H3,(H,15,17);1H |
InChI Key |
YGVHKNFHIIOTNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2CC2)CNC3=NN(C=C3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.